molecular formula C15H14O B8619491 Cinnamyloxybenzene

Cinnamyloxybenzene

Cat. No. B8619491
M. Wt: 210.27 g/mol
InChI Key: LLOUPYJHSJUFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04207343

Procedure details

Eight grams of sodium hydride were added slowly to a stirred mixture containing 72 g. of 1-phenyl-1-bromo-3-chloropropane and 50 g. of p-trifluoromethylphenol in 600 ml. of dimethylsulfoxide. The reaction temperature was maintained at about 30° C. with external cooling. After all the sodium hydride had been added, the reaction mixture was stirred overnight at room temperature and was then extracted with hexane. The hexane extract was separated, washed with water and dried. The hexane was removed by evaporation in vacuo. The residual oil distilled at about 110° C. at 1 torr. to give a mixture of 1-phenyl-1-(p-trifluoromethylphenoxy)propylchloride and 1-phenyl-3-(p-trifluoromethylphenoxy)-1-propene (see Sliwa et al, Bull. Soc. Chem. France, 1972, 1540 for the production of a similar compound by the reaction of the sodium salt of phenol and 1-phenyl-1-bromo-3-acetoxypropane to yield 1-phenyl-3-phenoxy-1-propene). The distillate was dissolved in a 1:1 hexane/ethyl acetate solvent mixture and the solution cooled. 1-Phenyl-3-(p-trifluoromethylphenoxy)-1-propene solidified and was separated by filtration from the propylchloride product which was an oil. About a 50% yield of the propene compound was obtained. Recrystallization from acetonitrile yielded crystalline 1-phenyl-3-(p-trifluoromethylphenoxy)-1-propene melting at 92°-94° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-phenyl-1-(p-trifluoromethylphenoxy)propylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-phenyl-3-(p-trifluoromethylphenoxy)-1-propene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
1-phenyl-1-bromo-3-acetoxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].C1(C(Br)CCCl)C=CC=CC=1.FC(F)(F)C1C=CC(O)=CC=1.C1(C(Cl)(OC2C=CC(C(F)(F)F)=CC=2)CC)C=CC=CC=1.[C:46]1([CH:52]=[CH:53][CH2:54][O:55][C:56]2[CH:61]=[CH:60][C:59](C(F)(F)F)=[CH:58][CH:57]=2)[CH:51]=[CH:50][CH:49]=[CH:48][CH:47]=1.[Na].C1(O)C=CC=CC=1.C1(C(Br)CCOC(=O)C)C=CC=CC=1>CS(C)=O>[C:46]1([CH:52]=[CH:53][CH2:54][O:55][C:56]2[CH:61]=[CH:60][CH:59]=[CH:58][CH:57]=2)[CH:47]=[CH:48][CH:49]=[CH:50][CH:51]=1 |f:0.1,^1:65|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCCl)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
1-phenyl-1-(p-trifluoromethylphenoxy)propylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC)(OC1=CC=C(C=C1)C(F)(F)F)Cl
Name
1-phenyl-3-(p-trifluoromethylphenoxy)-1-propene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CCOC1=CC=C(C=C1)C(F)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
1-phenyl-1-bromo-3-acetoxypropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CCOC(C)=O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 72 g
EXTRACTION
Type
EXTRACTION
Details
was then extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The hexane was removed by evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residual oil distilled at about 110° C. at 1 torr
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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